3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid
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Overview
Description
PF-07208254 is a potent inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK). This compound has shown significant potential in improving cardiometabolic endpoints in mice, making it a promising candidate for further research in metabolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
PF-07208254 is synthesized through a series of chemical reactions involving thiophene derivativesThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
The industrial production of PF-07208254 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
PF-07208254 undergoes various chemical reactions, including:
Oxidation: Conversion of aldehydes to carboxylic acids using oxidizing agents.
Reduction: Reduction of ketones to alcohols using reducing agents.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogens.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions include various thiophene derivatives with different functional groups, which can be further modified for specific applications .
Scientific Research Applications
PF-07208254 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of BDK and its effects on metabolic pathways.
Biology: Investigated for its role in regulating branched-chain amino acid metabolism.
Medicine: Explored for its potential in treating metabolic diseases such as diabetes and obesity.
Industry: Utilized in the development of new pharmaceuticals targeting metabolic disorders
Mechanism of Action
PF-07208254 exerts its effects by inhibiting BDK, which is responsible for the phosphorylation and inactivation of branched-chain ketoacid dehydrogenase (BCKDH). By inhibiting BDK, PF-07208254 promotes the degradation of BDK and enhances the activity of BCKDH, leading to improved metabolism of branched-chain amino acids. This mechanism is crucial for maintaining metabolic homeostasis and preventing the accumulation of toxic metabolites .
Comparison with Similar Compounds
Similar Compounds
BT2: Another BDK inhibitor with similar efficacy but different structural properties.
Thiazole derivatives: A series of BDK inhibitors that have shown varying effects on BDK protein levels and metabolism.
Uniqueness
PF-07208254 stands out due to its improved potency and ability to promote BDK degradation more effectively than other inhibitors like BT2. This unique property makes it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C7H2ClFO2S2 |
---|---|
Molecular Weight |
236.7 g/mol |
IUPAC Name |
6-chloro-2-fluorothieno[3,2-b]thiophene-5-carboxylic acid |
InChI |
InChI=1S/C7H2ClFO2S2/c8-4-5-2(1-3(9)13-5)12-6(4)7(10)11/h1H,(H,10,11) |
InChI Key |
UXMBSHHPPVOPJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1SC(=C2Cl)C(=O)O)F |
Origin of Product |
United States |
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